
Butanedioic acid, (phosphonooxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (phosphonooxy)- can be achieved through several methods. One common approach involves the reaction of succinic acid with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the phosphonooxy group.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, (phosphonooxy)- often involves the use of dialkyl phosphonates. The dealkylation of dialkyl phosphonates under acidic conditions, such as with hydrochloric acid, or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis), is a widely used method .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, (phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxy derivatives with additional oxygen atoms, while reduction could produce simpler phosphonooxy compounds.
Aplicaciones Científicas De Investigación
Butanedioic acid, (phosphonooxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Mecanismo De Acción
The mechanism by which butanedioic acid, (phosphonooxy)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s phosphonooxy group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: The parent compound of butanedioic acid, (phosphonooxy)-, with the molecular formula C4H6O4.
Phosphoric acid derivatives: Compounds containing the phosphonooxy group, such as phosphonoacetic acid.
Uniqueness
Butanedioic acid, (phosphonooxy)- is unique due to the presence of both carboxylic acid and phosphonooxy functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its parent compound, succinic acid .
Propiedades
Número CAS |
5735-83-1 |
|---|---|
Fórmula molecular |
C4H7O8P |
Peso molecular |
214.07 g/mol |
Nombre IUPAC |
2-phosphonooxybutanedioic acid |
InChI |
InChI=1S/C4H7O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H2,9,10,11) |
Clave InChI |
GWTXMJGSNKSXJW-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)OP(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


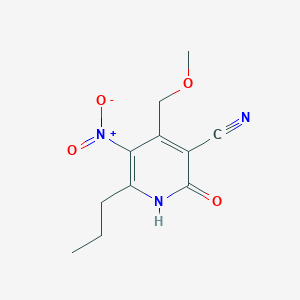

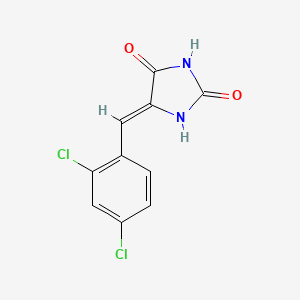
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
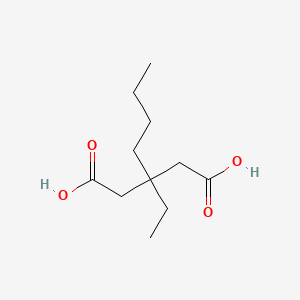
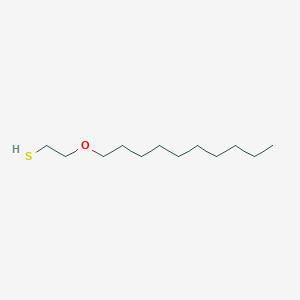
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

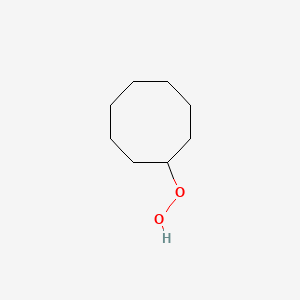
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)


![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)

